Introduction to the Benzothiazole Scaffold and 2-Methylbenzo[d]thiazole-5-carbonitrile
Introduction to the Benzothiazole Scaffold and 2-Methylbenzo[d]thiazole-5-carbonitrile
An In-depth Technical Guide to 2-Methylbenzo[d]thiazole-5-carbonitrile
Executive Summary: This document provides a comprehensive technical overview of 2-Methylbenzo[d]thiazole-5-carbonitrile (CAS No. 90418-93-2), a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the versatile benzothiazole scaffold, this molecule serves as a critical intermediate for the synthesis of novel therapeutic agents and functional materials. This guide details its physicochemical properties, outlines a validated synthetic pathway with mechanistic insights, explores its current and potential applications in drug development, and provides essential safety and handling protocols. The content is structured to support researchers, chemists, and drug development professionals in leveraging the unique chemical attributes of this compound.
The benzothiazole ring system, a fusion of benzene and a thiazole ring, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][4] Derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, neuroprotective, and diagnostic agents.[1][2]
2-Methylbenzo[d]thiazole-5-carbonitrile represents a strategically functionalized member of this class. The key features are:
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The 2-methyl group: This small alkyl group can influence the steric and electronic profile of the molecule, potentially enhancing binding affinity to specific biological targets.
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The 5-carbonitrile (-C≡N) group: This electron-withdrawing group is a versatile chemical handle. It can participate in various chemical transformations to build more complex molecules, act as a hydrogen bond acceptor in ligand-receptor interactions, and is a common feature in many bioactive compounds.
This combination makes 2-Methylbenzo[d]thiazole-5-carbonitrile a valuable building block for creating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.[5]
Physicochemical Properties and Characterization
The fundamental properties of 2-Methylbenzo[d]thiazole-5-carbonitrile are summarized below. Characterization is typically confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to ensure identity and purity.[6]
| Property | Value | Source |
| CAS Number | 90418-93-2 | [6][7][8] |
| Molecular Formula | C₉H₆N₂S | [5][7] |
| Molecular Weight | 174.22 g/mol | [7][9] |
| IUPAC Name | 2-methyl-1,3-benzothiazole-5-carbonitrile | N/A |
| Appearance | N/A (Typically a solid) | [5] |
| Purity | ≥95-97% (Varies by supplier) | [5][7][8] |
| Isomeric SMILES | CC1=NC2=C(S1)C=CC(=C2)C#N | [7] |
Synthesis and Mechanistic Rationale
The synthesis of 2-methylbenzothiazole derivatives is well-established in chemical literature. A common and efficient method involves the condensation and cyclization of a substituted 2-aminothiophenol with an acetylating agent, such as acetic anhydride in glacial acetic acid.[10] This approach provides a direct route to the 2-methylbenzothiazole core.
Experimental Protocol: Synthesis of 2-Methylbenzo[d]thiazole-5-carbonitrile
This protocol is based on established methods for 2-methylbenzothiazole synthesis.[10]
Step 1: Reaction Setup
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1.0 equivalent of 3-amino-4-mercaptobenzonitrile.
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Add glacial acetic acid as the solvent (approx. 10 mL per gram of starting material).
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Stir the mixture to achieve a suspension.
Step 2: Acetylation and Cyclization
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Slowly add 2.0 equivalents of acetic anhydride to the reaction mixture. Causality: Acetic anhydride serves as the source of the acetyl group which, after initial N-acetylation, facilitates the intramolecular cyclization to form the thiazole ring.
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Heat the reaction mixture to reflux (approximately 120-130 °C) for 1.5 to 3 hours. Causality: The elevated temperature provides the necessary activation energy for the dehydration and ring-closure steps.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
Step 3: Workup and Isolation
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Carefully pour the reaction mixture into an ice-water bath. This will precipitate the crude product.
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Adjust the pH of the aqueous solution to ~7.0 using a 5% sodium hydroxide solution. Causality: Neutralization quenches any remaining acetic acid and ensures the product is in its neutral, less soluble form for efficient isolation.
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Filter the resulting solid precipitate using a Büchner funnel and wash with cold water.
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Dry the crude product under vacuum.
Step 4: Purification
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final, pure 2-Methylbenzo[d]thiazole-5-carbonitrile.
Visualization of Synthetic Workflow
Caption: Derivatization pathways and potential therapeutic applications.
Safety, Handling, and Storage
Proper handling of 2-Methylbenzo[d]thiazole-5-carbonitrile is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS). [9]
Hazard Identification
| Hazard Class | GHS Statement | Code |
| Acute Toxicity, Oral | Harmful if swallowed | H302 |
| Skin Irritation | Causes skin irritation | H315 |
| Eye Irritation | Causes serious eye irritation | H319 |
| Respiratory Irritation | May cause respiratory irritation | H335 |
Source: PubChem CID 15089712 [9]
Recommended Handling and PPE
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Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [11]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU). [11] * Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling. [11] * Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator. [11]* General Hygiene: Do not eat, drink, or smoke in the laboratory. Avoid contact with skin, eyes, and clothing. [12]
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Storage and Disposal
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [5][11]Recommended storage is often under refrigeration. [5]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Conclusion
2-Methylbenzo[d]thiazole-5-carbonitrile is a compound of high strategic importance for synthetic and medicinal chemists. Its defined physicochemical properties, straightforward synthesis, and the versatile reactivity of its nitrile group make it an ideal scaffold for the development of novel compounds. With the benzothiazole core consistently demonstrating a wide range of biological activities, this molecule is poised to remain a key building block in the ongoing search for next-generation therapeutics and advanced materials. Adherence to strict safety protocols is mandatory when handling this chemical to mitigate its associated hazards.
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